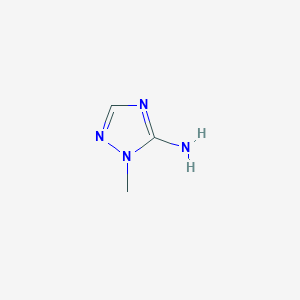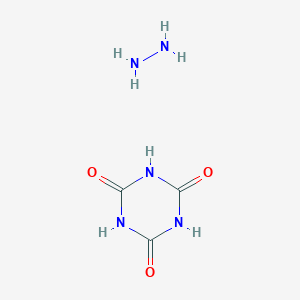
肼基氰尿酸
描述
Hydrazine cyanurate is a chemical compound formed from the reaction between hydrazine and cyanuric acid. It is known for its stability and is often used as a source of hydrazine in various chemical reactions. Hydrazine itself is a strong reducing agent and is widely used in industrial applications, including as a rocket fuel, catalyst, and in the synthesis of various chemicals.
科学研究应用
Hydrazine cyanurate has several applications in scientific research:
Chemistry: It is used as a reducing agent and in the synthesis of various organic and inorganic compounds.
Biology: It is studied for its potential effects on biological systems, including its toxicity and carcinogenicity.
Medicine: Research is ongoing into its potential use in drug synthesis and as a therapeutic agent.
Industry: It is used in the production of polymers, as a blowing agent in plastics, and in the manufacture of agricultural chemicals
作用机制
Target of Action
Hydrazine cyanurate (HC) is a stable source of hydrazine (N2H4) used in various nitridation reactions . The primary targets of HC are silver nanoparticles (Ag NPs), which are stabilized by cyanurate .
Mode of Action
HC interacts with its targets through a process known as surface plasmon resonance (SPR). In the absence of N2H4, cyanurate-stabilized Ag NPs possess a strong SPR at around 418 nm . The presence of N2H4 causes the SPR absorption to increase and the peak to blue-shift to 410 nm, resulting in a color change from red to bright yellow . This change can be attributed to the oxidative dissolution of Ag NPs by dissolved O2 in solution due to the nucleophilicity of N2H4 . This process gives rise to the donation of electron density, causing a decrease in the Ag NP size .
Biochemical Pathways
The biochemical pathway involved in the action of HC is the nitridation process. Nitridation reactions are a type of chemical reaction where nitrogen is introduced into a substance . In the case of HC, it provides a stable source of N2H4 for these reactions .
Pharmacokinetics
It is known that hc can be synthesized from the reaction between cyanuric acid and n2h4 . It may also be used to synthesize anhydrous hydrazine via thermolysis .
Result of Action
The result of HC’s action is the formation of smaller Ag NPs due to the donation of electron density . Additionally, the Ag NPs are reproduced by N2H4 due to its strong reducing power .
Action Environment
The action of HC is influenced by several factors, including reactants concentrations, pH, and incubation time . Under optimal experimental conditions, the relative absorbance is proportional to the logarithm of the concentration of N2H4 in the range of 0.01–40 μM with high selectivity . This suggests that the action, efficacy, and stability of HC are highly dependent on the environmental conditions.
生化分析
Biochemical Properties
Hydrazine cyanurate is a stable source of hydrazine for use in various nitridation reactions . It can be synthesized from the reaction between cyanuric acid and N2H4
Cellular Effects
Hydrazine, a component of hydrazine cyanurate, has been proved as a carcinogenic and hepatotoxic substance which affects the liver, lungs, kidneys, and central nervous system .
Molecular Mechanism
It is known that hydrazine, a component of hydrazine cyanurate, can react with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation .
Temporal Effects in Laboratory Settings
It is known that the reaction of acetone with hydrazine free base and HCl salts has been investigated and conditions were developed for quantitative and fast conversion to acetone azine .
Dosage Effects in Animal Models
It is known that hydrazine, a component of hydrazine cyanurate, has been proved as a carcinogenic and hepatotoxic substance .
Metabolic Pathways
It is known that hydrazine, a component of hydrazine cyanurate, has various metabolic pathways for the formation of reactive species that bind to cellular macromolecules and lead to cellular dysfunction .
Transport and Distribution
It is known that hydrazine, a component of hydrazine cyanurate, can be readily absorbed through the skin .
Subcellular Localization
It is known that hydrazine, a component of hydrazine cyanurate, can be readily absorbed through the skin .
准备方法
Synthetic Routes and Reaction Conditions: Hydrazine cyanurate can be synthesized by reacting hydrazine with cyanuric acid. The reaction typically occurs in an aqueous solution, where hydrazine (N₂H₄) reacts with cyanuric acid (C₃H₃N₃O₃) to form hydrazine cyanurate (N₂H₄·C₃H₃N₃O₃). The reaction is straightforward and can be carried out under mild conditions .
Industrial Production Methods: In industrial settings, the production of hydrazine cyanurate involves the controlled reaction of hydrazine hydrate with cyanuric acid. The process is optimized to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with precise control over temperature and pH to ensure the complete conversion of reactants to the desired product.
化学反应分析
Types of Reactions: Hydrazine cyanurate undergoes various chemical reactions, including:
Oxidation: Hydrazine cyanurate can be oxidized to form nitrogen gas and other byproducts.
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: It can participate in substitution reactions where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: It can reduce metal ions in solution, often under acidic or basic conditions.
Substitution: Reactions typically occur in the presence of catalysts or under specific pH conditions.
Major Products Formed:
Oxidation: Nitrogen gas and water are common products.
Reduction: Metal hydrides or elemental metals can be formed.
Substitution: Various substituted hydrazine derivatives are produced.
相似化合物的比较
Hydrazine cyanurate can be compared with other hydrazine derivatives such as:
Hydrazine hydrate: A more reactive form of hydrazine used in similar applications but with higher reactivity and toxicity.
Carbohydrazide: Used as a safer alternative to hydrazine in some applications, with lower toxicity.
Methyl carbazate: Another hydrazine derivative used in the synthesis of pharmaceuticals and other chemicals.
Uniqueness: Hydrazine cyanurate is unique due to its stability and ease of handling compared to other hydrazine derivatives. It provides a stable source of hydrazine for various applications without the associated risks of handling pure hydrazine.
属性
IUPAC Name |
hydrazine;1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O3.H4N2/c7-1-4-2(8)6-3(9)5-1;1-2/h(H3,4,5,6,7,8,9);1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWJAYUHYGWDJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=O)NC(=O)N1.NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172188 | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18836-29-8 | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with hydrazine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18836-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018836298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using hydrazine cyanurate over liquid hydrazine for nitridation reactions?
A1: Liquid hydrazine (N2H4) presents several challenges as a nitrogen source for nitridation, including safety concerns, purity issues, and difficulties associated with handling liquids. Hydrazine cyanurate (HC) offers a safer and more practical alternative. It is a stable solid complex of N2H4 [, ] that can be easily handled and purified. Upon heating, HC decomposes to release pure N2H4, making it a convenient solid source for nitridation reactions [].
Q2: How does the choice of solvent during the synthesis of hydrazine cyanurate affect its effectiveness as a nitrogen source?
A2: The purity of the evolved N2H4 from hydrazine cyanurate is critical for its effectiveness in nitridation reactions. Research indicates that using dimethylsulfoxide as the solvent during HC synthesis, instead of water, significantly reduces the H2O content in the released N2H4 (from 10% to 0.7%) []. This improved purity enhances the efficiency of HC as a nitrogen source for the growth of thin nitride films.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


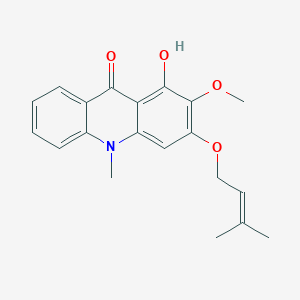
![[4-hydroxy-4-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)butan-2-yl] acetate](/img/structure/B103685.png)
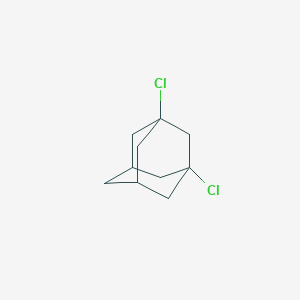
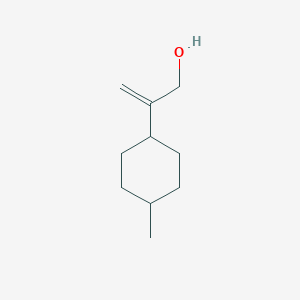
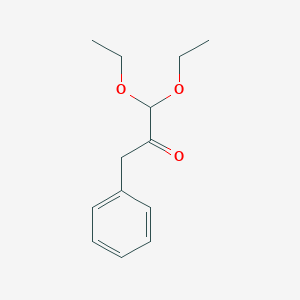

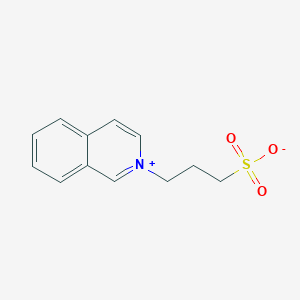
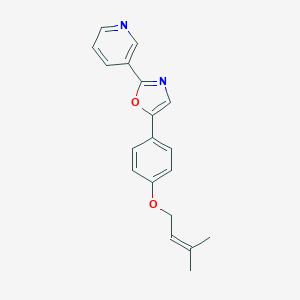

![(S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B103700.png)
![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)

